(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide
Description
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, a chlorophenyl group, and an iodofuran moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFSYDOCSJKLU-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible route could start with the iodination of furan to obtain 5-iodofuran. This intermediate can then undergo a Knoevenagel condensation with (Z)-N-(2-chlorophenyl)-2-cyanoacetamide under basic conditions to form the desired product. The reaction conditions may include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the cyano group and halogen atoms can enhance binding affinity and specificity.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects. For example, they could be explored as candidates for anti-cancer, anti-inflammatory, or antiviral drugs.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group can act as an electrophile, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-bromofuran-2-yl)prop-2-enamide
- (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-chlorofuran-2-yl)prop-2-enamide
- (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-fluorofuran-2-yl)prop-2-enamide
Uniqueness
The uniqueness of (Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide lies in the presence of the iodine atom on the furan ring, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance interactions with biological targets and improve the compound’s pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
